molecular formula C5H7NO2 B1236504 5-Hydroxy-3-methyl-3-pyrrolin-2-one

5-Hydroxy-3-methyl-3-pyrrolin-2-one

Cat. No. B1236504
M. Wt: 113.11 g/mol
InChI Key: DORDKUBCRPNETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-methyl-3-pyrrolin-2-one is a natural product found in Lilium medeoloides, Lilium candidum, and other organisms with data available.

Scientific Research Applications

Synthesis and Derivative Development

  • Pyrrolidin-2-ones and their derivatives, including 5-Hydroxy-3-pyrrolin-2-ones, are of great importance in pharmacy due to their presence in many natural products and biologically active molecules. The synthesis of new active compounds with various substituents at key positions of 3-hydroxy-3-pyrrolin-2-one has been explored, highlighting the potential for creating medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Methodologies for Efficient Synthesis

  • An efficient method for synthesizing various 5-hydroxy-3-pyrrolin-2-one derivatives has been developed, demonstrating the synthetic applicability of these compounds, including in the synthesis of lactam-fused tetrahydroisoquinolines (Lim, Kim, & Kim, 2012).

Potential Pharmacological Applications

  • Some synthesized derivatives of 5-Hydroxy-3-pyrrolin-2-one have shown pronounced antiinflammatory and analgesic activity, suggesting potential therapeutic applications (Gein et al., 2005).

Exploration of Chemical Properties

  • Studies on the chemical properties, reactivity, and potential for forming various condensed systems have been conducted, emphasizing the versatility of 5-Hydroxy-3-pyrrolin-2-ones in chemical syntheses (Gein & Pastukhova, 2020).

Novel Synthesis Techniques

  • New methods for synthesizing 5-Hydroxy-3-pyrrolin-2-ones have been reported, showcasing innovative approaches and high yields, which can be significant for pharmaceutical manufacturing (Boukouvalas et al., 2007).

Research on Biological Activities

  • Extensive research has been conducted on the antibacterial, analgesic, and other biological activities of 5-Hydroxy-3-pyrrolin-2-one derivatives, contributing to the understanding of their potential medicinal uses (Gein et al., 2010).

properties

Product Name

5-Hydroxy-3-methyl-3-pyrrolin-2-one

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-hydroxy-4-methyl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h2,4,7H,1H3,(H,6,8)

InChI Key

DORDKUBCRPNETF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC1=O)O

synonyms

5-hydroxy-3-methyl-3-pyrrolin-2-one
jatropham

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.